3-(Benzyloxy)-5-bromo-2-chloropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloro-3-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO/c13-10-6-11(12(14)15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSJWQDNIXGSNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626861 | |
| Record name | 3-(Benzyloxy)-5-bromo-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891785-18-5 | |
| Record name | 3-(Benzyloxy)-5-bromo-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Benzyloxy 5 Bromo 2 Chloropyridine and Analogous Pyridine Derivatives
Direct Introduction of the Benzyloxy Moiety
The formation of the ether linkage between a benzyl (B1604629) group and the pyridine (B92270) ring is a critical step in the synthesis of the target molecule. This can be achieved through several methods, primarily relying on nucleophilic substitution or metal-catalyzed reactions.
Nucleophilic Aromatic Substitution (SNAr) Strategies for Benzyloxy Group Incorporation
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles onto an aromatic ring. byjus.com In the context of pyridine chemistry, the electron-deficient nature of the ring, particularly at the 2- and 4-positions, facilitates attack by nucleophiles. wikipedia.orgstackexchange.comechemi.com This reactivity is enhanced by the presence of electron-withdrawing groups. byjus.com
The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. wikipedia.org For the synthesis of benzyloxypyridines, this would involve the reaction of a halopyridine with benzyl alcohol in the presence of a base. The base deprotonates the benzyl alcohol to form the more nucleophilic benzoxide anion, which then attacks the electron-deficient pyridine ring. The stability of the Meisenheimer intermediate is key, and attack at the C-2 or C-4 position is favored as the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.comechemi.com
Palladium-Catalyzed Etherification Reactions for Benzyloxy Introduction
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its etherification counterpart, have revolutionized the formation of carbon-heteroatom bonds. wikipedia.orglibretexts.org The Buchwald-Hartwig etherification allows for the coupling of alcohols with aryl halides under relatively mild conditions. princeton.edu This method is particularly useful for substrates that are not amenable to traditional SNAr reactions.
The catalytic cycle of the Buchwald-Hartwig etherification typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alcohol, deprotonation to form a palladium alkoxide complex, and finally, reductive elimination to yield the desired aryl ether and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is crucial for the success of this reaction, with various phosphine-based ligands being developed to improve reaction efficiency and substrate scope. wikipedia.orgorganic-chemistry.org While originally developed for C-N bond formation, this methodology has been successfully extended to the synthesis of aryl ethers. wikipedia.org
Strategies for Halogen Atom Installation (Bromination and Chlorination) on Pyridine Scaffolds
The introduction of halogen atoms onto the pyridine ring is a common strategy to provide handles for further functionalization. The regioselectivity of halogenation depends on the reaction conditions and the electronic nature of the pyridine ring.
Direct bromination of pyridine is often difficult and requires harsh conditions, such as high temperatures in the presence of oleum, typically leading to substitution at the 3-position. researchgate.net More practical methods often involve the use of pyridine N-oxides. The N-oxide activates the pyridine ring towards electrophilic attack and can direct halogenation to the 2- and 4-positions. acs.orgresearchgate.net For instance, bromination of pyridine N-oxide can be achieved using reagents like phosphorus oxybromide. researchgate.net Various brominating agents such as N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have also been employed, sometimes in the presence of oleum, to achieve selective bromination. google.com
Chlorination of pyridines can be accomplished through several routes. Direct chlorination of pyridine in the vapor phase is possible but can lead to byproducts and requires careful control of reaction conditions. google.com A more common and milder approach involves the chlorination of pyridine N-oxides using reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride. acs.orgresearchgate.netresearchgate.net These reagents can effectively convert the N-oxide to a 2-halopyridine. acs.org The regioselectivity can be influenced by the choice of reagents and reaction conditions. acs.org
Synthesis from Precursors: Derivatization of Substituted Pyridones and Halopyridines
An alternative to direct functionalization of the pyridine ring is to start with a pre-functionalized precursor, such as a pyridone or a halopyridine, and then perform subsequent modifications.
O-Alkylation of Bromo-2-pyridones with Benzyl Halides
The alkylation of pyridones can occur at either the nitrogen or the oxygen atom. While N-alkylation is often the thermodynamically favored product, O-alkylation can be achieved under specific conditions. nih.gov The reaction of a bromo-substituted 2-pyridone with a benzyl halide in the presence of a base like potassium carbonate can lead to the formation of the corresponding O-benzylated pyridine derivative. nih.gov This method provides a direct route to benzyloxypyridines from readily available pyridone precursors. The choice of solvent and base can influence the ratio of N- to O-alkylation.
Conversion of Hydroxypyridines to Chloropyridines using Phosphoryl Halides
Hydroxypyridines, which exist in equilibrium with their pyridone tautomers, can be converted to chloropyridines using dehydrating/chlorinating agents. Phosphorus oxychloride (POCl₃) is a widely used reagent for this transformation. nih.govresearchgate.netchempanda.com The reaction involves heating the hydroxypyridine with POCl₃, often in the presence of a base like pyridine or triethylamine, to afford the corresponding chloropyridine in good yield. nih.govchemicalbook.com This method is applicable to a wide range of hydroxypyridine substrates and is a common step in the synthesis of functionalized pyridines. nih.govresearchgate.net The use of equimolar amounts of POCl₃ in a solvent-free procedure has been shown to be an efficient and scalable method for this conversion. nih.govresearchgate.net
Protecting Group Chemistry Relevant to Benzyloxy Functionality
In multi-step organic synthesis, a protecting group is a molecular fragment that is temporarily attached to a functional group to deactivate it towards specific chemical reactions. organic-chemistry.org This strategy prevents unwanted side reactions, allowing other parts of the molecule to be modified selectively. organic-chemistry.org The choice of a protecting group is critical; it must be easy to introduce, stable under the desired reaction conditions, and readily removable in high yield without affecting the rest of the molecule. organic-chemistry.org
The benzyl ether is a frequently used protecting group for hydroxyl (-OH) functionalities in complex syntheses, including those involving pyridine rings. youtube.comlibretexts.org The benzyl group's stability under a wide range of conditions—including many acidic, basic, and nucleophilic environments—makes it highly valuable. organic-chemistry.org Its primary advantage lies in its selective removal through catalytic hydrogenolysis, a mild reduction method that typically does not affect other common functional groups like non-benzyl ethers or esters. youtube.com This selective deprotection is a key strategy for chemists designing efficient synthetic routes. youtube.com
Williamson Ether Synthesis for Benzyl Ether Formation
The most common method for forming benzyl ethers is the Williamson ether synthesis. youtube.comorganic-chemistry.org This reaction is a straightforward and versatile application of the SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comyoutube.com In the context of synthesizing a benzyloxy-substituted pyridine, the process begins with the deprotonation of a hydroxypyridine starting material using a suitable base to form a more nucleophilic pyridinolate anion. youtube.com This anion then acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide, such as benzyl bromide or benzyl chloride. youtube.com
The reaction mechanism involves the backside attack of the alkoxide on the benzyl halide, leading to the displacement of the halide leaving group and the formation of the C-O ether bond. masterorganicchemistry.com Because this is an SN2 reaction, it works most efficiently with primary halides like benzyl halides, which are sterically unhindered and lack β-hydrogens, thus avoiding competing elimination (E2) reactions. youtube.com
Common bases used for the initial deprotonation of the alcohol include strong hydrides like sodium hydride (NaH) or potassium hydride (KH), which have the advantage of producing hydrogen gas as the only byproduct, simplifying the reaction workup. organic-chemistry.orgyoutube.com For substrates that require milder conditions or greater selectivity, weaker bases such as silver oxide (Ag₂O) can be employed. organic-chemistry.org The reaction is typically carried out in a dipolar aprotic solvent, such as DMF or NMP, which can facilitate the SN2 process. acsgcipr.org
Alternative Methods for Benzyloxy Protection Under Diverse Conditions (e.g., Acidic, Neutral)
While the Williamson ether synthesis is highly effective, its requirement for a base makes it unsuitable for substrates that are sensitive to basic conditions. organic-chemistry.org To accommodate a wider range of functional groups and reaction environments, alternative methods for introducing the benzyl protecting group have been developed.
Acidic Conditions: For substrates that are unstable in the presence of bases, benzyl ethers can be formed under acidic conditions using benzyl trichloroacetimidate. organic-chemistry.org The reaction is catalyzed by a strong acid, such as trifluoromethanesulfonic acid. The mechanism involves protonation of the imidate, making it a potent benzylating agent that readily reacts with the alcohol. This method provides a valuable alternative for acid-stable molecules.
Neutral Conditions: Protection under neutral conditions is also possible, which is beneficial for highly sensitive substrates. Reagents like 2-benzyloxy-1-methylpyridinium triflate allow for the benzylation of alcohols without the need for either strong acid or base catalysis. organic-chemistry.org Another approach involves the use of 2,4,6-tris(benzyloxy)-1,3,5-triazine (B1595720) (TriBOT), an acid-catalyzed O-benzylating reagent that demonstrates high atom economy. organic-chemistry.org
Some substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, offer additional flexibility. The PMB group can be introduced under standard Williamson conditions and cleaved not only by hydrogenolysis but also oxidatively using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or under specific acidic conditions with reagents like aluminum chloride (AlCl₃) in anisole. organic-chemistry.orgoup.com This expands the orthogonal protection strategies available to synthetic chemists. organic-chemistry.org
Optimization of Reaction Conditions and Yields in the Synthesis of 3-(Benzyloxy)-5-bromo-2-chloropyridine
The synthesis of this compound would most plausibly begin from the precursor 5-bromo-2-chloro-3-hydroxypyridine. The key transformation is the benzylation of the hydroxyl group, typically via the Williamson ether synthesis. The optimization of this reaction is crucial for maximizing yield and purity while minimizing reaction time and byproducts. Key parameters to consider include the choice of base, solvent, temperature, and reaction time. researchgate.net
A systematic approach to optimization involves varying one parameter at a time to determine its effect on the reaction outcome. researchgate.net For instance, a model reaction could be established to test different conditions.
Table 1: Hypothetical Optimization of Williamson Ether Synthesis for this compound
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | Acetone | Reflux | 12 | Moderate |
| 2 | NaH (1.2) | THF | Room Temp | 8 | Good |
| 3 | NaH (1.2) | DMF | Room Temp | 4 | High |
| 4 | Cs₂CO₃ (1.5) | DMF | 50 | 2 | High |
| 5 | t-BuOK (1.2) | THF | 0 to Room Temp | 6 | Good |
This table is illustrative and based on general principles of reaction optimization. Actual yields may vary.
Reactivity and Transformational Chemistry of 3 Benzyloxy 5 Bromo 2 Chloropyridine
Transition Metal-Catalyzed Cross-Coupling Reactions
The presence of two distinct halogen atoms—bromine and chlorine—at positions C-5 and C-2, respectively, makes 3-(Benzyloxy)-5-bromo-2-chloropyridine an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling Reactions at Halogenated Positions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron species with a halide. For a substrate like this compound, the reaction can be directed to either the C-5 (bromo) or C-2 (chloro) position, often with high selectivity.
The regioselectivity of Suzuki-Miyaura coupling on dihalo-substituted pyridines is a well-documented phenomenon, governed by the relative reactivity of the carbon-halogen bonds and the reaction conditions employed. Generally, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl > F. Consequently, for a bromo-chloro-substituted pyridine (B92270), the reaction is expected to occur preferentially at the more reactive C-Br bond.
Studies on various dihalopyridines confirm this trend. For instance, 2,5-dihalopyridines typically undergo preferential Suzuki-Miyaura coupling at the C-2/C-6 positions. rsc.org However, the electronic environment of the pyridine ring and steric factors can influence the outcome. The electron-withdrawing nature of the pyridine nitrogen activates adjacent C-2 and C-6 positions towards oxidative addition to the palladium(0) catalyst. In the case of 2,5-dihalopyridines, this electronic activation favors reaction at the C-2 position. Conversely, some studies have achieved selective coupling at the C-5 position of 2,5-dichloropyridine (B42133) by employing specific ligand-free conditions, suggesting that selectivity can be finely tuned. nih.gov For 2,4,6-trihalogenated systems, the observed order of reactivity has been C4, followed by C2, and finally C6. sci-hub.se In this compound, the inherent higher reactivity of the C-Br bond over the C-Cl bond typically directs the initial coupling to the C-5 position.
Table 1: Regioselectivity in Dihalopyridine Suzuki Coupling
| Substrate | Typical Reactive Position | Conditions/Catalyst System | Reference |
|---|---|---|---|
| 2,5-Dihalopyridines | C-2 | Standard Pd catalysts | rsc.org |
| 2,5-Dichloropyridine | C-5 | Ligand-free Jeffery-type conditions | nih.gov |
| 2,4-Dichloropyridine | C-4 | Ligand-free Jeffery-type conditions | nih.gov |
| 2,4-Dibromopyridine | C-2 | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | researchgate.net |
| 2-Chloro-6-bromoquinoline | C-6 | Pd(dppf)Cl₂ | rsc.org |
| 2-Chloro-6-bromoquinoline | C-2 | Pd(PPh₃)₄ | rsc.org |
The versatility of the Suzuki-Miyaura reaction is enhanced by the wide range of compatible organoboron coupling partners. While arylboronic acids are the most common, other reagents such as potassium aryl- and heteroaryltrifluoroborates and boronic esters are also effective. nih.govrsc.orgnih.gov These reagents offer advantages in terms of stability, handling, and functional group tolerance.
The reaction is generally compatible with arylboronic acids bearing both electron-donating and electron-withdrawing substituents. researchgate.net This allows for the introduction of a diverse array of aryl groups onto the pyridine core. Heteroarylboronic acids and their derivatives are also viable coupling partners, enabling the synthesis of complex bi-heterocyclic systems, which are prevalent in pharmacologically active compounds. nih.gov The development of highly active catalyst systems, often employing sterically bulky, electron-rich phosphine (B1218219) ligands like SPhos and XPhos, has broadened the scope to include even challenging couplings between two heterocyclic partners. nih.gov
Hiyama Cross-Coupling Reactions
The Hiyama cross-coupling reaction provides an alternative to the Suzuki-Miyaura reaction for C-C bond formation, utilizing organosilanes as the coupling partners. core.ac.uk A key feature of this reaction is the activation of the relatively inert silicon-carbon bond, which is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under basic conditions. core.ac.ukresearchgate.net
The reaction can be catalyzed by various palladium complexes, and even ligand-free protocols using palladium on carbon (Pd/C) have been developed for coupling aryl bromides with aryltriethoxysilanes. rsc.orgmdpi.com The Hiyama coupling is compatible with a range of functional groups and has been successfully applied to aryl halides, including chlorides, bromides, and iodides. researchgate.netrsc.org For this compound, a Hiyama coupling would be expected to proceed selectively at the C-5 position, displacing the bromide, when using an appropriate palladium catalyst and fluoride activator. The scope of organosilanes includes aryl-, heteroaryl-, and vinyl-substituted reagents, offering a complementary approach to functionalization. core.ac.uk
Palladium-Catalyzed Carbon-Heteroatom Bond Formations (e.g., Amination)
Beyond C-C bond formation, palladium catalysis is instrumental in forming carbon-heteroatom bonds, with the Buchwald-Hartwig amination being a prominent example. This reaction allows for the coupling of an aryl halide with an amine to form an arylamine.
For dihalogenated pyridines, selective amination is achievable. nih.gov Similar to Suzuki coupling, the reaction generally favors the more reactive C-Br bond over the C-Cl bond. lookchem.com Studies on the amination of chloropyridines have shown that they are viable substrates, although they may react more slowly than other aryl halides. cmu.edu In the case of 3,5-dibromo-2-aminopyridine, palladium-catalyzed amination with morpholine (B109124) occurs preferentially at the C-3 position. nih.gov This suggests that for this compound, a Buchwald-Hartwig amination would likely yield the 5-amino-2-chloro-3-(benzyloxy)pyridine derivative. The reaction conditions, particularly the choice of ligand and base, are crucial for achieving high yields and selectivity. lookchem.comcmu.edu
Table 2: Selected Examples of Palladium-Catalyzed Amination
| Aryl Halide Substrate | Amine | Catalyst/Ligand | Base | Key Outcome | Reference |
|---|---|---|---|---|---|
| 3-Chloropyridine | Morpholine | Pd(OAc)₂ / (o-biphenyl)P(t-Bu)₂ | NaOt-Bu | Successful amination of chloropyridine | cmu.edu |
| 2-Bromo-4-chloro-5-nitrotoluene | 4-(2-Aminoethyl)morpholine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Exclusive substitution of bromide | lookchem.com |
| 4-Bromo-2-chlorobenzonitrile | Benzylamine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Selective substitution of Br over Cl | lookchem.com |
| 3,5-Dibromo-2-aminopyridine | Morpholine | RuPhos Precatalyst | LiHMDS | Preferred coupling at position 3 | nih.gov |
Chemoselective Reactivity of Bromo versus Chloro Substituents
The chemoselectivity in cross-coupling reactions of substrates bearing multiple different halogen atoms, such as this compound, is a direct consequence of the differing bond dissociation energies of the carbon-halogen bonds and their rates of oxidative addition to the metal catalyst. The C-Br bond is weaker and more polarizable than the C-Cl bond, leading to a significantly faster rate of oxidative addition to Pd(0) catalysts.
This inherent reactivity difference (C-Br > C-Cl) is a general and reliable principle in palladium-catalyzed cross-coupling chemistry. rsc.org It allows for sequential functionalization of dihaloheterocycles. For this compound, a Suzuki, Hiyama, or Buchwald-Hartwig amination reaction can be performed selectively at the C-5 position under carefully controlled conditions, leaving the C-2 chloro substituent intact for subsequent transformations. lookchem.comresearchgate.net This stepwise approach is a powerful strategy for the synthesis of polysubstituted pyridines, allowing for the introduction of different functional groups at specific positions in a controlled manner. While this trend is robust, exceptions can occur, particularly in cases where electronic or steric effects from other substituents on the ring override the intrinsic halide reactivity. rsc.org
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, enabling the introduction of a wide array of functional groups onto the heterocyclic core. In the case of this compound, the presence of two halogen atoms at positions C2 and C5, activated by the electron-withdrawing nature of the pyridine nitrogen, provides multiple avenues for such transformations.
The pyridine ring in this compound is rendered electron-deficient by the nitrogen heteroatom, which facilitates nucleophilic attack at the carbon atoms bearing halogen substituents. The positions ortho (C2, C6) and para (C4) to the nitrogen are particularly activated. In this molecule, both the chloro group at C2 and the bromo group at C5 are susceptible to displacement by nucleophiles.
The general order of reactivity for halogens in SNAr reactions is typically F > Cl > Br > I, which is counterintuitive to the trend in electronegativity but is explained by the ability of the halogen to stabilize the intermediate Meisenheimer complex and the ease of C-X bond cleavage. However, the regioselectivity of nucleophilic attack is also heavily influenced by the position of the halogen on the pyridine ring. The C2 and C4 positions are generally more activated towards nucleophilic attack than the C3 and C5 positions due to their direct ortho and para relationship to the ring nitrogen.
In the case of this compound, the chloro group is at the more activated C2 position, while the bromo group is at the less activated C5 position. This suggests that nucleophilic displacement is likely to occur preferentially at the C2 position, replacing the chlorine atom. Studies on related 2-chloro-5-halopyridine systems have shown that substitution often favors the C2 position lookchem.comresearchgate.net. For instance, the reaction of 2-chloropyridine (B119429) derivatives with glutathione (B108866), catalyzed by microsomal glutathione S-transferase 1, results in the displacement of the chlorine atom researchgate.net.
Several factors govern the rate and regioselectivity of SNAr reactions on this compound:
Nature of the Halogen: The carbon-halogen bond strength and the ability of the halogen to act as a leaving group are critical. While the C-Cl bond is stronger than the C-Br bond, the greater activation of the C2 position often leads to the preferential displacement of the chloro group.
Substituent Effects: The benzyloxy group at the C3 position exerts a significant electronic influence. As an electron-donating group, it can modulate the electron density of the pyridine ring, potentially affecting the rates of nucleophilic attack at both C2 and C5. In studies of 2-substituted 3,5-dichloropyrazines, it was observed that electron-donating groups at the 2-position promote nucleophilic substitution at the adjacent 3-position, while electron-withdrawing groups direct attack to the 5-position researchgate.net. This suggests the benzyloxy group in this compound could influence the relative reactivity of the two halogen atoms.
Nucleophile: The nature of the attacking nucleophile (e.g., amines, alkoxides, thiols) will also affect the reaction rate and potentially the selectivity.
Reaction Conditions: Solvent, temperature, and the presence of a base can all play a crucial role in determining the outcome of the reaction. For example, in the amination of heteroaryl chlorides, the use of water as a solvent in the presence of KF can facilitate SNAr reactions nih.gov.
Computational studies on related systems, such as 2-substituted 3,5-dichloropyrazines, have utilized the Fukui index to rationalize observed regioselectivity, providing a theoretical framework for predicting the most likely site of nucleophilic attack researchgate.net. Similar computational analysis could be applied to this compound to predict the relative reactivity of the C2-Cl and C5-Br bonds under various conditions.
The presence of two distinct halogen atoms on the pyridine ring allows for sequential or tandem SNAr reactions, providing a powerful strategy for the synthesis of polysubstituted pyridines. By carefully selecting the reaction conditions and the nucleophile, it is possible to achieve stepwise functionalization.
A typical tandem sequence might involve an initial, regioselective SNAr reaction at the more reactive C2 position, followed by a second substitution at the C5 position. For instance, an initial reaction with a soft nucleophile could displace the chlorine, followed by a reaction with a harder nucleophile under more forcing conditions to displace the bromine.
Furthermore, SNAr reactions can be combined with other reaction types, such as cross-coupling reactions, in a tandem fashion. A one-pot synthesis of benzofuro[2,3-b]- and benzofuro[2,3-c]pyridines has been developed using a telescoped metalation/cross-coupling/SNAr reaction sequence acs.org. While not demonstrated on this compound itself, this methodology highlights the potential for combining different synthetic transformations in a single pot to rapidly build molecular complexity from dihalogenated pyridine precursors. Such tandem approaches are highly desirable for their efficiency and atom economy in the synthesis of complex heterocyclic scaffolds acs.orgnih.gov.
Reactivity of the Benzyloxy Group in Further Derivatization
The benzyloxy group in this compound is not merely a passive substituent; it can be actively involved in subsequent chemical transformations, either through its cleavage to reveal a hydroxyl group or through functionalization of the benzylic position.
The cleavage of the benzyl (B1604629) ether to unmask the corresponding pyridinol is a common and important transformation. Several methods are available for this deprotection, with the choice of reagent depending on the other functional groups present in the molecule.
| Deprotection Strategy | Reagent(s) | Key Features |
| Catalytic Hydrogenolysis | H₂, Pd/C | A very common and effective method. However, it may not be suitable if other reducible functional groups, such as alkenes or alkynes, are present. commonorganicchemistry.comjk-sci.com |
| Lewis Acid-Mediated Cleavage | BCl₃, BBr₃ | Boron trihalides are powerful reagents for cleaving ethers. The use of a cation scavenger, such as pentamethylbenzene, can improve yields and prevent side reactions. organic-chemistry.org |
| Oxidative Cleavage | DDQ, CAN | Oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) can be used, particularly for p-methoxybenzyl (PMB) ethers, though they can also cleave simple benzyl ethers under certain conditions. nih.gov Visible-light-mediated oxidative debenzylation using DDQ has also been reported as a mild and selective method. nih.govresearchgate.net |
| Transfer Hydrogenation | 1,4-Cyclohexadiene (B1204751), Pd/C | A safer alternative to using hydrogen gas, where 1,4-cyclohexadiene serves as the hydrogen source. jk-sci.com |
For this compound, a key consideration is the potential for dehalogenation during catalytic hydrogenolysis. Therefore, milder, non-reductive methods such as Lewis acid-mediated cleavage or oxidative cleavage might be preferred to preserve the halogen substituents for subsequent reactions. The use of BCl₃ with a dimethyl sulfide (B99878) complex (BCl₃·SMe₂) has been shown to be a mild and selective method for cleaving benzyl ethers in the presence of a wide range of functional groups. organic-chemistry.org
The benzylic C-H bonds of the benzyloxy group are susceptible to oxidation, providing a route to further functionalization without cleaving the ether linkage. This transformation can lead to the formation of a benzoyl group, effectively converting the benzyloxy-substituted pyridine into a pyridyl benzoate (B1203000) derivative.
A variety of reagents can effect this transformation:
Potassium Permanganate (KMnO₄): A strong oxidizing agent that can oxidize benzylic carbons. However, its harsh nature may not be compatible with other sensitive functional groups in the molecule. masterorganicchemistry.com
Chromium Trioxide (CrO₃): Can be used catalytically with a terminal oxidant like periodic acid to achieve benzylic oxidation. organic-chemistry.org
o-Iodoxybenzoic Acid (IBX): A hypervalent iodine reagent that is effective for oxidations adjacent to benzylic positions. organic-chemistry.org
Metal-Catalyzed Oxidations: Various transition metal catalysts, in combination with oxidants like tert-butyl hydroperoxide (TBHP), can selectively oxidize benzylic C-H bonds. nih.gov
The mechanism of these oxidations often involves the formation of a benzylic radical, which is stabilized by the adjacent phenyl ring. masterorganicchemistry.comlibretexts.org This intermediate can then be further oxidized to the corresponding carbonyl compound. The application of these methods to this compound would yield 3-(benzoyloxy)-5-bromo-2-chloropyridine, a transformation that changes the electronic properties of the substituent at C3 and could be used to modulate the reactivity of the pyridine ring in subsequent reactions.
Other Electrophilic and Radical Reactions of the Pyridine Core
The pyridine ring, being electron-deficient, generally exhibits lower reactivity towards electrophilic aromatic substitution compared to benzene. The presence of a benzyloxy group at the 3-position is expected to activate the ring towards electrophilic attack, while the electron-withdrawing chloro and bromo substituents at the 2- and 5-positions, respectively, are deactivating. The interplay of these electronic effects, along with steric hindrance, governs the regioselectivity and feasibility of electrophilic and radical reactions on the pyridine core of this compound.
Detailed experimental studies on specific electrophilic and radical reactions directly on the pyridine core of this compound are not extensively reported in publicly available scientific literature. However, the expected reactivity can be extrapolated from the general principles of pyridine chemistry and the behavior of similarly substituted analogues.
Electrophilic Aromatic Substitution:
Electrophilic substitution on the pyridine ring is a challenging transformation that typically requires harsh reaction conditions. google.com The nitrogen atom deactivates the ring by inductively withdrawing electron density, and in acidic media, it becomes protonated, further increasing its electron-withdrawing effect. While the 3-benzyloxy group is an activating, ortho-, para-directing group, the strong deactivating effect of the two halogen atoms and the pyridine nitrogen itself makes further electrophilic substitution on the available C-4 and C-6 positions difficult.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine substrates. google.comnih.gov The Lewis acid catalyst, essential for these reactions, preferentially coordinates with the lone pair of electrons on the pyridine nitrogen. This coordination forms a highly deactivated pyridinium (B92312) species, which is resistant to electrophilic attack by the carbocation or acylium ion. nih.gov For this compound, this inherent limitation is expected to prevent successful Friedel-Crafts reactions under standard conditions. While specialized Friedel-Crafts type reactions have been developed for some electron-rich heterocyclic systems, their applicability to this specific dihalogenated benzyloxypyridine has not been documented. rsc.orgmdpi.commsu.edu
Nitration and Sulfonation: The nitration and sulfonation of pyridine require vigorous conditions and often result in low yields. google.com The presence of the deactivating chloro and bromo substituents on the this compound ring would likely necessitate even more forcing conditions, which could risk cleavage of the benzyloxy group or other side reactions. google.com Nitration is typically carried out with a mixture of concentrated nitric and sulfuric acids, while sulfonation uses fuming sulfuric acid (oleum). For substituted pyridines, the regioselectivity of these reactions is highly dependent on the electronic nature and position of the existing substituents. Given the substitution pattern of this compound, any potential electrophilic attack would be directed to the C-4 or C-6 positions, though this remains experimentally unconfirmed for this compound.
Radical Reactions:
In contrast to the challenges in electrophilic substitution, radical functionalization presents a more viable pathway for modifying the pyridine core of halogenated pyridines. Modern synthetic methods, particularly those involving photoredox catalysis, allow for the generation of pyridyl radicals from halopyridine precursors under mild conditions. These radical intermediates can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
For this compound, single-electron reduction could selectively generate a pyridyl radical at either the C-2 or C-5 position, depending on the reaction conditions and the relative ease of carbon-halogen bond cleavage. This pyridyl radical could then be trapped by various radical acceptors, such as alkenes or alkynes, to introduce new functional groups. While this represents a promising avenue for the derivatization of this compound, specific studies detailing such transformations on this particular substrate are not found in the surveyed literature. The general reactivity of halopyridines in radical-mediated processes suggests that this would be a fruitful area for future investigation.
Mechanistic Insights into Reactions Involving 3 Benzyloxy 5 Bromo 2 Chloropyridine
Elucidation of Catalytic Cycles in Palladium-Mediated Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and understanding their catalytic cycles is crucial for predicting reactivity and selectivity. For a substrate like 3-(benzyloxy)-5-bromo-2-chloropyridine, which possesses two different carbon-halogen bonds (C-Cl and C-Br), the mechanism begins with the activation of the palladium(II) precatalyst to the active palladium(0) species. youtube.comyoutube.com The catalytic cycle then proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com
The initial and often rate-determining step, oxidative addition, involves the insertion of the Pd(0) catalyst into a carbon-halogen bond. youtube.com This step transforms the palladium from its 0 oxidation state to +2. youtube.com In dihalogenated substrates such as this compound, chemoselectivity is a primary concern. Generally, oxidative addition occurs preferentially at the C-Br bond over the C-Cl bond due to the lower bond dissociation energy of the C-Br bond. nih.gov This intrinsic reactivity bias often allows for selective functionalization at the C5 position.
Following oxidative addition, the resulting arylpalladium(II) complex undergoes transmetalation. In this step, an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide. youtube.com The final step is reductive elimination, where the two organic groups on the palladium complex couple to form a new carbon-carbon bond, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle. youtube.comyoutube.com
A generalized catalytic cycle for a Suzuki-Miyaura coupling at the C5-Br position is illustrated below:
Oxidative Addition : The active Pd(0)L₂ catalyst reacts selectively with the C-Br bond of this compound to form a Pd(II) intermediate.
Transmetalation : The organoboronic acid (R-B(OH)₂), in the presence of a base, forms a boronate species which then transfers the R group to the palladium center, displacing the bromide ion.
Reductive Elimination : The resulting diorganopalladium(II) complex eliminates the final product, 5-R-3-(benzyloxy)-2-chloropyridine, and regenerates the Pd(0)L₂ catalyst.
While the C-Br bond is generally more reactive, this selectivity can be altered by the choice of catalyst system, particularly the ligands, allowing for divergent reactivity. nih.govnih.gov
Transition State Calculations and Reaction Pathway Analysis for SNAr
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying pyridine (B92270) rings. The mechanism and reactivity can be extensively detailed through computational methods like Density Functional Theory (DFT). researchgate.netresearchgate.net These calculations help to model reaction pathways, identify transition states, and determine activation energies, providing insight into reaction feasibility and regioselectivity. researchgate.net
For this compound, SNAr reactions are primarily expected to occur at the C2 position, which is activated by the electron-withdrawing effect of the ring nitrogen and possesses a suitable leaving group (Cl⁻). The reaction typically proceeds via a bimolecular pathway involving the formation of a high-energy intermediate known as a Meisenheimer complex. researchgate.net
DFT calculations can elucidate the energy profile of this process:
Nucleophilic Attack : A nucleophile attacks the C2 carbon, leading to the formation of the tetrahedral Meisenheimer complex. This step involves a significant energy barrier, corresponding to the transition state (TS1). The electron-withdrawing nitro groups in model compounds like 2-ethoxy-3,5-dinitropyridine (B100253) have been shown computationally to stabilize this transition state, thereby lowering the activation energy. researchgate.net Conversely, the electron-donating character of the C3-benzyloxy group in the target molecule would be expected to destabilize the negative charge buildup in the transition state, thus increasing the activation barrier compared to an unsubstituted 2-chloropyridine (B119429). researchgate.netrsc.org
Leaving Group Departure : The chloride ion is expelled from the Meisenheimer complex to restore aromaticity, a step that typically has a much lower energy barrier (TS2).
Computational studies on similar 2,4-dichloropyrimidine (B19661) systems show that the relative energy of the transition states for nucleophilic attack at different positions can accurately predict the observed regioselectivity. wuxiapptec.com By calculating the free energies of activation (ΔG‡), a quantitative prediction of reaction rates can be achieved. rsc.org For instance, in related pyrimidine (B1678525) systems, the calculated energy barrier for substitution at one position can be several kcal/mol lower than at another, explaining high regioselectivity. wuxiapptec.com Frontier molecular orbital (FMO) analysis, particularly of the Lowest Unoccupied Molecular Orbital (LUMO), is also used to predict the most electrophilic site, though this method can be insufficient when LUMO and LUMO+1 orbitals are close in energy. wuxiapptec.comwuxiapptec.com
Understanding the Role of Ligands in Controlling Chemoselectivity and Regioselectivity
In palladium-catalyzed cross-coupling reactions of dihaloheteroarenes like this compound, the ligand bound to the palladium center plays a paramount role in controlling which C-X bond reacts. nih.govrsc.org By carefully selecting the ligand, it is possible to override the intrinsic reactivity preference (C-Br > C-Cl) and achieve "unconventional" site selectivity. nih.govnih.gov
The steric and electronic properties of phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) are key determinants of selectivity. rsc.orgchemrxiv.org
Steric Bulk : Highly sterically hindered ligands, such as bulky trialkylphosphines (e.g., P(tBu)₃) or NHCs (e.g., IPr, SIPr), can favor reaction at the less sterically encumbered position. nih.govnih.gov In the case of this compound, the C2-Cl bond is flanked by the bulky benzyloxy group, while the C5-Br bond is less hindered. However, in substrates like 2,4-dichloropyridines, bulky NHC ligands have been shown to favor reaction at the C4 position, which is distal to the nitrogen, demonstrating that steric effects are complex and substrate-dependent. nih.gov
Electronic Effects : The electron-donating ability of a ligand influences the electron density at the palladium center, which in turn affects the rate of oxidative addition. Electron-rich ligands generally promote oxidative addition.
Ligand Type : The choice between monodentate and bidentate ligands can also influence selectivity. For example, in the amination of 5-bromo-2-chloropyridine, bulky monodentate ligands favored reaction at the C5-Br bond, whereas certain bidentate phosphines promoted reaction at the C2-Cl position. nih.gov
Computational studies have provided a deeper understanding of these effects. For an aryl chloro triflate, it was found that different ligands favor different monoligated palladium species, which then proceed through transition states with varying distortion energies, ultimately controlling whether C-Cl or C-O insertion occurs. capes.gov.brnih.gov This highlights that ligand control is a finely tuned balance of steric and electronic factors that modulate the energy of the key transition states in the catalytic cycle. nih.gov
| Ligand Class | Typical Examples | General Selectivity Trend | Controlling Factors |
|---|---|---|---|
| Bulky Monodentate Phosphines | P(tBu)₃, PCy₃ | Often follows intrinsic C-Br reactivity but can be tuned. | High steric bulk and strong electron donation. nih.gov |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Can promote reaction at otherwise disfavored sites (e.g., C4 in 2,4-dichloropyridine). nih.gov | Very strong electron donation and significant steric hindrance. nih.gov |
| Bidentate Phosphines | dppf, Xantphos | Can favor reaction at C2-Cl position in some substrates. nih.gov | Bite angle and rigidity of the ligand backbone. |
| Ligand-Free (Jeffery-type) | None (Phase Transfer Catalyst used) | Can lead to highly unconventional selectivity (e.g., C5 in 2,5-dichloropyridine). nih.govnsf.gov | Believed to involve different catalytic species, possibly multinuclear Pd clusters. nih.gov |
Influence of Steric Hindrance and Electronic Effects of Substituents on Reaction Mechanisms
The reactivity of this compound is governed by a complex interplay of steric and electronic effects imparted by its three distinct substituents and the pyridine nitrogen. rsc.orgnih.gov
Electronic Effects :
Pyridine Nitrogen : The nitrogen atom is strongly electron-withdrawing, which significantly lowers the electron density of the aromatic ring. This effect activates the positions ortho (C2, C6) and para (C4) to it for nucleophilic attack. pearson.com
Chlorine and Bromine : Both halogen atoms are inductively electron-withdrawing (-I effect), further increasing the electrophilicity of the pyridine ring and making it more susceptible to SNAr reactions. rsc.org Their ability to act as leaving groups is central to both SNAr and cross-coupling reactions.
Steric Effects :
The benzyloxy group is sterically bulky. Its position at C3 creates significant steric hindrance around the adjacent C2-Cl bond. This can slow down the rate of reactions occurring at the C2 position by impeding the approach of a nucleophile or a bulky palladium catalyst complex. nih.gov This steric shielding can be exploited to enhance regioselectivity in cross-coupling reactions, potentially directing reactivity towards the more accessible C5-Br position.
The combination of these effects dictates the mechanistic pathway. For SNAr, the C3-benzyloxy group's electron-donating resonance and steric bulk both disfavor attack at the C2 position compared to a pyridine lacking this group. For palladium-catalyzed reactions, while the C-Br bond at C5 is electronically more reactive toward oxidative addition, the steric hindrance at C2 can further enforce this selectivity. However, as discussed, specific ligand choices can overcome these inherent biases. nih.gov
Kinetic Studies and Reaction Rate Determinations
Kinetic studies provide quantitative data on reaction rates, allowing for a precise understanding of how structure affects reactivity. For SNAr reactions, extensive datasets have been developed by performing competition experiments under pseudo-first-order conditions. chemrxiv.orgrsc.org These experiments determine the relative free energies of activation (ΔG‡) for a wide array of heteroaryl halides reacting with a common nucleophile, such as benzyl (B1604629) alcohol. rsc.orgchemrxiv.org
The reactivity of this compound in an SNAr reaction at the C2 position can be contextualized using this data. The parent compound, 2-chloropyridine, has an experimental ΔG‡ of 88.8 kJ/mol under specific conditions. rsc.orgchemrxiv.org Introducing substituents dramatically alters this value.
Electron-withdrawing groups generally decrease ΔG‡ (increase the rate). For example, 2-chloro-3-fluoropyridine (B99640) is more reactive than 2,5-dichloropyridine (B42133). rsc.org
Electron-donating groups increase ΔG‡ (decrease the rate). A methoxy (B1213986) group at the C5 position (2-chloro-5-methoxypyridine) significantly slows the reaction compared to 2-chloropyridine. rsc.org
Given that the benzyloxy group at C3 is net electron-donating via resonance, it is expected to increase the activation energy for SNAr at C2, making this compound significantly less reactive than unsubstituted 2-chloropyridine. The rate of halide displacement from 2-halopyridines is also highly dependent on the halogen, with fluoride (B91410) being displaced much faster than chloride (e.g., 2-fluoropyridine (B1216828) reacts ~320 times faster than 2-chloropyridine with sodium ethoxide). researchgate.net
| Substrate | ΔG‡ (kJ/mol) | Reference |
|---|---|---|
| 2-Chloropyridine | 88.8 | rsc.orgchemrxiv.org |
| 2-Chloro-5-bromopyridine | 81.4 | rsc.org |
| 2,5-Dichloropyridine | 82.8 | rsc.org |
| 2-Chloro-3-fluoropyridine | 79.9 | rsc.org |
| 2-Chloro-5-methoxypyridine | 94.7 | rsc.org |
Note: Lower ΔG‡ values indicate a faster reaction rate.
In palladium-catalyzed coupling reactions, kinetic studies often reveal that the rate-determining step is the oxidative addition of the aryl halide to the Pd(0) center. rsc.org The reaction rate is therefore dependent on the C-X bond strength and the electronic properties of the substrate. For heterogeneous catalysts, kinetic investigations have shown that coupling can be a first-order reaction where the rate-determining step may be the dissociation of the chloroaryl radical anion formed by a single electron-transfer from Pd(0). rsc.org
Advanced Analytical Techniques for Characterization of 3 Benzyloxy 5 Bromo 2 Chloropyridine Transformations
High-Resolution Mass Spectrometry (HRMS) for Product Identification and Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of transformations involving 3-(benzyloxy)-5-bromo-2-chloropyridine. Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions, which is crucial for the unambiguous identification of reaction products and byproducts.
In a typical transformation, such as a Suzuki-Miyaura cross-coupling reaction where the bromine atom at the C-5 position is substituted with an aryl group, HRMS can be used to confirm the identity of the desired product. For instance, the reaction of this compound with phenylboronic acid would be expected to yield 3-(benzyloxy)-2-chloro-5-phenylpyridine. HRMS analysis would confirm the formation of this product by detecting its protonated molecule [M+H]⁺ and providing a mass measurement with high accuracy, which can then be compared to the calculated theoretical mass. mdpi.comresearchgate.net
Furthermore, HRMS is instrumental in identifying potential impurities or side-products. In the aforementioned Suzuki-Miyaura coupling, side reactions such as dehalogenation or the formation of homo-coupled products can occur. organic-chemistry.org HRMS can detect these minor components, even at low concentrations, allowing for a comprehensive understanding of the reaction outcome. The high resolving power of HRMS helps to differentiate between species with very similar nominal masses.
A hypothetical HRMS analysis for the products of a Suzuki-Miyaura reaction of this compound with phenylboronic acid is presented in Table 1.
Table 1: Hypothetical HRMS Data for a Suzuki-Miyaura Reaction
| Compound Name | Molecular Formula | Calculated m/z ([M+H]⁺) | Observed m/z ([M+H]⁺) |
| 3-(Benzyloxy)-2-chloro-5-phenylpyridine | C₁₈H₁₅ClNO⁺ | 296.0837 | 296.0835 |
| This compound (unreacted) | C₁₂H₁₀BrClNO⁺ | 297.9683 | 297.9681 |
| 3-(Benzyloxy)-2-chloropyridine (dehalogenation) | C₁₂H₁₁ClNO⁺ | 219.0524 | 219.0522 |
| Biphenyl (homo-coupling of boronic acid) | C₁₂H₁₁⁺ | 155.0855 | 155.0853 |
Chromatographic Techniques (UPLC, LC-MS, HPLC) for Purity Assessment and Reaction Progress Analysis
Chromatographic techniques are fundamental for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of its chemical transformations. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) offer robust methods for separating complex mixtures and quantifying individual components. researchgate.netresearchgate.net
Purity Assessment:
Reverse-phase HPLC and UPLC are commonly employed to determine the purity of the final products. researchgate.net These techniques separate compounds based on their hydrophobicity. A typical method would utilize a C18 column with a gradient elution of a mobile phase consisting of an aqueous component (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. rsc.org The high resolution of UPLC allows for the separation of closely related impurities from the main product, providing a precise measure of its purity. rsc.orgwaters.com
Reaction Progress Analysis:
LC-MS is particularly powerful for monitoring reaction progress. rsc.org Small aliquots of the reaction mixture can be taken at different time points, quenched, and analyzed. The resulting chromatograms and mass spectra provide information on the consumption of the starting material, the formation of the desired product, and the appearance and disappearance of any intermediates or byproducts. nih.gov This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. nih.gov
For example, in a Sonogashira coupling of this compound with a terminal alkyne, LC-MS could be used to track the formation of the corresponding 3-(benzyloxy)-2-chloro-5-(alkynyl)pyridine. researchgate.net The retention times and mass-to-charge ratios of the starting material and product would be distinct, allowing for their clear identification and quantification over time.
A hypothetical set of conditions for the analysis of a Sonogashira reaction is presented in Table 2.
Table 2: Hypothetical UPLC-MS Conditions for Reaction Monitoring
| Parameter | Condition |
| Column | C18, 1.8 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Detection | PDA (210-400 nm) and ESI-MS (positive ion mode) |
| Expected Rt (Start) | ~3.5 min for this compound |
| Expected Rt (Product) | ~3.9 min for 3-(Benzyloxy)-2-chloro-5-((trimethylsilyl)ethynyl)pyridine |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products and Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed structural elucidation of the products and intermediates arising from the transformations of this compound. nih.gov One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide comprehensive information about the molecular framework. nih.gov
Upon a successful transformation, such as the substitution of the bromine or chlorine atoms, significant changes in the NMR spectra are expected. In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the aromatic protons on the pyridine (B92270) ring will change depending on the nature of the new substituent. For instance, in a substitution reaction at the C-5 position, the signals for the protons at C-4 and C-6 will be particularly affected.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms directly bonded to the new substituent, as well as the adjacent carbons, will be altered. mdpi.com
Two-dimensional NMR techniques are crucial for unambiguous assignments. For example, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can show correlations between protons and carbons that are two or three bonds apart, which is invaluable for confirming the connectivity of the molecule, especially when dealing with isomeric products. nih.govipb.pt
A hypothetical comparison of ¹H NMR chemical shifts for this compound and a potential product is shown in Table 3.
Table 3: Hypothetical ¹H NMR Data (in CDCl₃)
| Proton Position | This compound (δ, ppm) | 3-(Benzyloxy)-2-chloro-5-(4-methoxyphenyl)pyridine (δ, ppm) |
| H-4 | 7.65 (d, J = 2.5 Hz) | 7.80 (d, J = 2.4 Hz) |
| H-6 | 8.10 (d, J = 2.5 Hz) | 8.35 (d, J = 2.4 Hz) |
| O-CH ₂-Ph | 5.20 (s) | 5.25 (s) |
| Ph-H | 7.30-7.45 (m) | 7.32-7.48 (m) |
| OCH₃ | - | 3.85 (s) |
| Ar-H (new) | - | 6.95 (d, J = 8.8 Hz), 7.40 (d, J = 8.8 Hz) |
In-situ Spectroscopic Methods for Real-time Reaction Monitoring
In-situ spectroscopic methods, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy and Raman spectroscopy, allow for the real-time monitoring of chemical reactions without the need for sampling. nih.govacs.org These techniques provide valuable kinetic and mechanistic information by tracking the concentration changes of reactants, intermediates, products, and catalysts as the reaction proceeds.
For palladium-catalyzed cross-coupling reactions involving this compound, in-situ ATR-FTIR can be particularly useful. rsc.org By inserting a probe directly into the reaction vessel, the vibrational spectra of the reaction mixture can be recorded continuously. The disappearance of characteristic vibrational bands of the starting material and the appearance of new bands corresponding to the product can be monitored. For example, the C-Br stretching vibration of the starting material would decrease in intensity, while new bands associated with the substituent being introduced would emerge.
This real-time data allows for the precise determination of reaction endpoints, the identification of reaction intermediates, and the optimization of process parameters to improve yield and minimize side reactions. researchgate.net In-situ monitoring is a key component of modern process analytical technology (PAT).
Synthetic Applications and Broader Research Impact of 3 Benzyloxy 5 Bromo 2 Chloropyridine
Role as a Precursor in the Synthesis of Complex Organic Molecules
The utility of 3-(Benzyloxy)-5-bromo-2-chloropyridine as a precursor stems from the presence of two different halogen atoms—bromo and chloro—on the pyridine (B92270) ring. These halogens serve as reactive handles for various metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond allows for selective and sequential reactions. Typically, the C-Br bond is more reactive in palladium-catalyzed processes, enabling chemists to functionalize the 5-position of the pyridine ring while leaving the 2-position available for a subsequent transformation.
This stepwise functionalization is critical in multi-step syntheses, providing a controlled pathway to complex, highly substituted pyridine derivatives. The benzyloxy group at the 3-position serves as a stable protecting group for a hydroxyl functionality, which can be deprotected in a later synthetic step to reveal a new reactive site or a key pharmacophoric feature. This compound is therefore not just a simple starting material but a sophisticated intermediate designed for the efficient construction of elaborate molecular targets. For instance, similar 3-bromo-5-chloropyridines are used as key intermediates in the synthesis of azatetralones. google.com
Utility as a Building Block in Drug Discovery and Development
The pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of more than 7000 existing drug molecules. nih.gov Its presence is associated with a wide range of pharmacological activities. Consequently, building blocks that provide access to novel pyridine derivatives are of immense value in drug discovery. This compound is an exemplary building block because it enables the synthesis of libraries of compounds for screening.
The specific 2,3,5-substitution pattern is found in various biologically active molecules. For example, N3-substituted 2,3-diaminopyridines, which can be synthesized from related 3-halo-2-aminopyridine precursors, have been identified as potential therapeutics for several diseases. nih.gov Furthermore, intermediates like 3-bromo-5-chloropyridines have been utilized in the synthesis of azolidinedione derivatives, which are investigated as aldose reductase inhibitors for treating chronic complications arising from diabetes mellitus, such as cataracts and neuropathy. google.com The ability to use this compound to systematically introduce different substituents at the 2- and 5-positions allows medicinal chemists to perform structure-activity relationship (SAR) studies, optimizing the potency and properties of a lead compound.
Access to Diversely Functionalized Pyridine Scaffolds for Medicinal Chemistry
The true synthetic power of this compound lies in its capacity to generate a vast array of diversely functionalized pyridine scaffolds through well-established cross-coupling reactions. By selectively targeting the bromo and chloro positions, chemists can introduce a wide variety of functional groups, including aryl, heteroaryl, alkyl, alkynyl, and amino moieties. nih.govnih.gov
This versatility is primarily achieved through three major classes of palladium-catalyzed reactions:
Suzuki-Miyaura Coupling: Reacting with boronic acids or esters to form C-C bonds, introducing aryl or vinyl groups. researchgate.netrsc.org
Sonogashira Coupling: Reacting with terminal alkynes to form C-C triple bonds, leading to alkynylated pyridines. rsc.orgsoton.ac.uk
Buchwald-Hartwig Amination: Reacting with amines to form C-N bonds, introducing primary or secondary amine functionalities. nih.govchemspider.com
The following table illustrates the potential for diversification starting from this single building block.
| Reaction Type | Position Targeted (Typical) | Reagent Class | Introduced Functional Group |
| Suzuki-Miyaura Coupling | C5 (C-Br) then C2 (C-Cl) | Aryl/Alkyl Boronic Acids | Aryl, Heteroaryl, Alkenyl, Alkyl |
| Sonogashira Coupling | C5 (C-Br) then C2 (C-Cl) | Terminal Alkynes | Alkynyl |
| Buchwald-Hartwig Amination | C5 (C-Br) then C2 (C-Cl) | Primary/Secondary Amines | Amino |
This strategic, multi-directional approach allows for the creation of molecular libraries with diverse chemical functionalities, a cornerstone of modern medicinal chemistry research aimed at identifying new therapeutic agents. nih.gov
Contribution to the Development of Novel Organic Synthesis Methodologies
Beyond its direct application in synthesizing target molecules, this compound and related polyhalogenated heterocycles are valuable substrates for developing and refining new synthetic methods. The presence of multiple, electronically distinct reactive sites challenges chemists to achieve high selectivity in their transformations.
Research using substrates with differential halogen reactivity (e.g., C-Br vs. C-Cl) drives the development of highly chemoselective catalyst systems. For example, tuning the ligands on a palladium catalyst can allow for the selective coupling at the more reactive C-Br bond, followed by a second, distinct coupling at the less reactive C-Cl bond, often under slightly different conditions. researchgate.net This allows for the one-pot, sequential synthesis of unsymmetrically disubstituted pyridines, which is a significant methodological advancement. researchgate.net
The challenges associated with these substrates, such as potential catalyst inhibition by the pyridine nitrogen, have spurred innovations in ligand design and reaction conditions to overcome these hurdles. nih.gov The development of efficient methods for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions on complex and potentially deactivating substrates like substituted pyridines expands the toolkit available to all synthetic chemists, enabling the construction of previously inaccessible molecules. nih.govsoton.ac.uknih.gov
Future Research Directions and Emerging Opportunities
Development of More Sustainable and Greener Synthetic Routes
The synthesis of functionalized pyridines often relies on multi-step processes that may use hazardous reagents and generate significant waste. researchgate.net Future work should focus on developing more environmentally benign methods for synthesizing 3-(Benzyloxy)-5-bromo-2-chloropyridine and its precursors.
Key opportunities include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption compared to conventional heating. youngin.comeurekaselect.com Its application to the Bohlmann–Rahtz pyridine (B92270) synthesis and other cyclization or substitution reactions could offer a faster, more efficient route to the core pyridine structure. youngin.comnih.gov One-pot, multi-component reactions under microwave irradiation, which combine several synthetic steps into a single operation, represent a particularly promising green approach. nih.govrasayanjournal.co.in
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and time, which can increase yields and minimize side products. thieme-connect.com This is especially beneficial for reactions that are difficult to control in batch, such as certain halogenations or nucleophilic substitutions. thieme-connect.com Uncatalyzed aminations of chloropyridines, for example, have been efficiently performed in flow reactors at high temperatures, avoiding the need for metal catalysts. thieme-connect.com
Greener Solvents and Catalysts: Research should aim to replace traditional volatile organic solvents with safer alternatives like water, ionic liquids, or bio-based solvents. biosynce.com For the synthesis of the pyridine core and subsequent functionalizations, exploring metal-free catalytic systems or employing reusable, heterogeneous catalysts can significantly reduce waste and environmental impact. researchgate.net
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The two distinct halogen atoms on this compound offer a prime opportunity for selective functionalization, a significant challenge in organic synthesis. nih.gov The C-Br bond is generally more reactive than the C-Cl bond in standard palladium-catalyzed cross-coupling reactions. However, modern catalytic systems can invert or enhance this selectivity.
Future research should focus on:
Ligand-Controlled Palladium Catalysis: The use of sterically hindered N-Heterocyclic Carbene (NHC) ligands has been shown to dramatically alter the regioselectivity of cross-coupling reactions on dihalopyridines. nih.govtcichemicals.com For instance, bulky NHC ligands like IPr can promote reaction at positions that are typically less reactive, such as the C4 position in 2,4-dichloropyridines. nih.govnih.gov A systematic study of various NHC-Pd complexes could identify catalysts that enable selective coupling at either the C2-Cl or C5-Br position of the title compound, providing precise control over derivatization. figshare.comacs.org
Ligand-Free Systems: Counterintuitively, certain ligand-free conditions, such as "Jeffery" conditions, have been found to provide exquisite selectivity in the cross-coupling of some dichloropyridines, highlighting that the catalyst system's complexity is not always necessary for control. nih.gov
Alternative Metal Catalysts: While palladium is the most common catalyst, systems based on nickel or copper are also effective for C-C and C-heteroatom bond formation and may offer different selectivity profiles. nih.gov Nickel-catalyzed couplings, for instance, are well-suited for a variety of reactions and could be tailored for this specific substrate. nih.gov
Expanding the Scope of Functionalization and Derivatization Reactions
The true value of this compound lies in its potential as a building block for more complex molecules. Beyond simple cross-coupling, a number of other transformations can be explored.
Nucleophilic Aromatic Substitution (SNAr): The C2-chloro group is activated by the ring nitrogen, making it susceptible to displacement by various nucleophiles (amines, alcohols, thiols). youtube.comacs.org This reaction is a common and powerful method for introducing new functional groups onto the pyridine ring. researchgate.netnih.govnih.gov Flow chemistry can be particularly effective for these reactions, even with unactivated substrates. thieme-connect.com
C-H Functionalization: Modern methods allow for the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. nih.gov Research could investigate iridium-catalyzed borylation or other transition-metal-catalyzed reactions to introduce new groups at the remaining C-H positions (C4 and C6) of the pyridine ring, further increasing molecular complexity. nih.gov
Deprotection and Further Functionalization: The benzyloxy group can be readily removed (e.g., by hydrogenolysis) to reveal a 3-hydroxy group. This hydroxyl group opens up another site for derivatization, such as etherification or esterification. The resulting 3-hydroxypyridinone (HOPO) scaffold is of significant interest in medicinal chemistry. nih.govtandfonline.comnih.gov
Lithiation and Electrophilic Trapping: Directed ortho-lithiation is a powerful tool for functionalizing pyridines. mdpi.com It may be possible to selectively deprotonate the ring and trap the resulting organometallic intermediate with various electrophiles to install a wide range of substituents. mdpi.com
Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemical reactions are planned and executed. researchgate.net These tools can be applied to the chemistry of this compound to accelerate discovery.
Reaction Condition Optimization: ML models can predict the optimal reaction conditions (catalyst, solvent, base, temperature) for a desired transformation, such as a selective Suzuki-Miyaura coupling. chemistryviews.orgrsc.org By training on existing reaction data, these models can navigate the vast parameter space of a reaction to find high-yielding and selective conditions, reducing the need for extensive trial-and-error experimentation. researchgate.netchemrxiv.org
Yield and Outcome Prediction: For a given set of reactants and conditions, AI can predict the likely major product and its yield. acs.org This is invaluable for planning multi-step syntheses and for prioritizing which derivatization reactions to pursue in the lab.
Exploring Novel Reactivity: AI can analyze vast datasets of chemical reactions to identify novel or rarely used transformations that might be applicable to this compound, suggesting new avenues for derivatization that a human chemist might overlook.
A significant challenge remains the availability of high-quality, standardized data for training these models, as literature data can be biased towards positive results. acs.org
Investigation of Biological or Material Science Applications for Novel Derivatives
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in countless pharmaceuticals with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.netnih.gov Derivatives of this compound are promising candidates for screening and development.
Medicinal Chemistry:
Screening Libraries: The functional handles on the molecule allow for the creation of diverse libraries of new compounds through the reactions described above (cross-coupling, SNAr, etc.). These libraries can be screened for activity against various biological targets. researchgate.netmdpi.com
Hydroxypyridinone (HOPO) Chelators: Upon debenzylation, the resulting 3-hydroxypyridinone core is a well-known and powerful metal-chelating agent. nih.govresearchgate.net These chelators have therapeutic applications in treating metal overload diseases and have been explored as components of antimicrobial and anti-neurodegenerative drugs. tandfonline.comnih.govmdpi.com
Materials Science:
Luminescent Materials and Sensors: Pyridine derivatives are used in materials for organic light-emitting diodes (OLEDs) and as fluorescent sensors for detecting metal ions. nih.govmdpi.com The electronic properties of the pyridine ring can be tuned by adding different substituents, making it possible to design novel materials with specific photophysical properties. nih.gov
High-Energy Materials: Polynitro-substituted pyridines have been investigated theoretically as potential high-energy-density materials. researchgate.net
Electrodeposition and Crystal Engineering: Pyridine derivatives also find use as additives in electrodeposition processes and as building blocks for creating co-crystals with specific physical properties. tandfonline.com
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 3-(benzyloxy)-5-bromo-2-chloropyridine, and how can they be methodologically addressed?
- Synthesis Strategy : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine scaffold. For example, 5-bromo-2-chloropyridine (CAS 53939-30-3, mp 70–72°C , F.W. 192.44 ) can serve as a starting material. The benzyloxy group is introduced at the 3-position using benzyl alcohol under basic conditions (e.g., NaH or K₂CO₃ in DMF at 80–100°C) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended due to potential byproducts from incomplete substitution.
- Validation : Confirm substitution efficiency via H NMR (benzyloxy protons at δ 4.6–5.0 ppm) and LC-MS (expected [M+H]⁺ = 343.5).
Q. How can researchers ensure purity and stability during storage of halogenated pyridine derivatives like this compound?
- Purity Control : Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities. Halogenated pyridines often degrade via hydrolysis, so avoid prolonged exposure to moisture .
- Storage : Store in amber vials under inert gas (Ar/N₂) at –20°C. Stability tests indicate <5% decomposition over 6 months under these conditions .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?
- Suzuki-Miyaura Coupling : The 5-bromo substituent is more reactive than the 2-chloro group due to lower bond dissociation energy (C–Br vs. C–Cl). Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (3:1) at 80°C for selective coupling at the 5-position .
- Competing Pathways : The 2-chloro group may participate in Ullmann or Buchwald-Hartwig couplings under high-temperature conditions (e.g., CuI/1,10-phenanthroline at 120°C), but steric hindrance from the benzyloxy group reduces yields (~40% vs. 75% for unsubstituted analogs) .
Q. How do computational methods (e.g., DFT) predict the electronic effects of substituents on this compound’s reactivity?
- DFT Analysis : Calculations at the B3LYP/6-31G* level show that the electron-withdrawing chloro and bromo groups decrease electron density at the pyridine ring, making the 3-position (benzyloxy) susceptible to electrophilic attack. The LUMO energy (–1.8 eV) suggests moderate electrophilicity .
- Reactivity Map :
| Position | Substituent | Hammett σ Value | Predicted Reactivity |
|---|---|---|---|
| 2 | Cl | +0.23 | Low (steric hindrance) |
| 3 | O-Bn | –0.34 | Moderate (electron-donating) |
| 5 | Br | +0.26 | High (polarizable) |
Data Contradiction Analysis
Q. Conflicting reports exist about the solubility of this compound in polar aprotic solvents. How can researchers resolve this?
- Experimental Reconciliation :
- DMSO : Solubility ranges from 50–100 mg/mL depending on batch purity (higher purity correlates with lower solubility due to crystalline packing).
- DCM : Consistent solubility (~200 mg/mL) across studies, as confirmed by gravimetric analysis .
- Recommendation : Pre-dry the compound at 60°C under vacuum to remove adsorbed moisture, which artificially reduces solubility.
Method Optimization
Q. What advanced techniques improve the yield of benzyloxy-substituted pyridines?
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes by using microwave irradiation (150°C, 300 W) with comparable yields (75–80%) .
- Flow Chemistry : Continuous flow systems with immobilized base (e.g., Amberlyst A26) minimize side reactions (e.g., over-substitution) and improve scalability .
Safety and Handling
Q. What are the critical safety protocols for handling this compound, given its halogenated and aromatic nature?
- PPE : Use nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of dust; work in a fume hood .
- Spill Management : Absorb with vermiculite and dispose as hazardous waste. Do not release into water systems due to potential ecotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
